(S)-3-Aminopiperidine dihydrochloride (CAS 334618-07-4) is a highly pure, chiral cyclic diamine formulated as a stable dihydrochloride salt. As a critical building block in advanced pharmaceutical synthesis, it provides the essential (S)-stereocenter required for the spatial orientation of novel therapeutics, including PROTAC cereblon ligands and focal adhesion kinase (FAK) inhibitors. Procured as a white to off-white crystalline powder with a melting point of 190-195 °C, this salt form ensures superior handling, long-term stability, and precise stoichiometric control during complex coupling reactions compared to its free base or racemic alternatives .
Substituting (S)-3-Aminopiperidine dihydrochloride with racemic mixtures or the free base form introduces severe process inefficiencies and quality risks. Using racemic 3-aminopiperidine requires downstream chiral resolution—typically via diastereomeric salt formation with expensive resolving agents—which inherently caps the theoretical yield at 50% and significantly increases solvent waste and cycle times [1]. Furthermore, attempting to procure the (S)-free base instead of the dihydrochloride salt leads to handling challenges; the free base is highly susceptible to atmospheric oxidation and carbon dioxide absorption, leading to variable assay purities and inconsistent dosing in moisture-sensitive coupling reactions .
The formulation of (S)-3-Aminopiperidine as a dihydrochloride salt fundamentally alters its processability. The dihydrochloride salt is a stable crystalline solid with a melting point of 190-195 °C, which resists atmospheric degradation under standard storage conditions. In contrast, the free base form is an unstable liquid or low-melting solid that rapidly absorbs moisture and CO2 from the air, leading to purity degradation. Procurement of the dihydrochloride salt ensures >98% assay stability over extended storage, eliminating the need for strict inert-gas handling during routine manufacturing .
| Evidence Dimension | Physical state and storage stability |
| Target Compound Data | Stable crystalline solid (mp 190-195 °C), >98% purity retention |
| Comparator Or Baseline | Free base form (prone to oxidation and CO2 absorption) |
| Quantified Difference | Elimination of inert-atmosphere handling requirements |
| Conditions | Standard ambient laboratory storage |
Procuring the stable salt form reduces specialized storage costs and prevents batch failures caused by degraded amine precursors.
Utilizing pre-resolved (S)-3-Aminopiperidine dihydrochloride drastically improves the atom economy of synthetic pathways compared to starting with racemic 3-aminopiperidine. In-house resolution of the racemate using chiral acids (e.g., dibenzoyltartaric acid) typically achieves a maximum theoretical yield of 50%, with practical isolated yields often falling below 40% due to repeated recrystallization steps required to achieve >98% ee. By procuring the enantiopure (S)-salt directly, manufacturers achieve ~100% utilization of the piperidine core in downstream coupling, cutting raw material waste by more than half [1].
| Evidence Dimension | Effective yield of the (S)-enantiomer |
| Target Compound Data | ~100% utilization in downstream synthesis |
| Comparator Or Baseline | Racemic 3-aminopiperidine (<40-50% yield after resolution) |
| Quantified Difference | >2-fold increase in effective material utilization |
| Conditions | Asymmetric synthesis and chiral resolution workflows |
Direct procurement of the enantiopure building block eliminates costly and wasteful resolution steps, lowering the overall cost of goods for the final API.
The specific (S)-stereocenter of 3-aminopiperidine is critical for optimizing target affinity in novel kinase inhibitors. In the development of diaminopyrimidine-based Focal Adhesion Kinase (FAK) inhibitors, incorporating the (S)-3-aminopiperidine moiety as a hydrophilic segment significantly improved binding interactions. Compounds utilizing the (S)-enantiomer achieved an IC50 of 240 nM against FAK, outperforming analogs with shorter or non-chiral hydrophilic segments [1]. This demonstrates the compound's value as a precision building block for non-DPP-4 targeted therapies.
| Evidence Dimension | FAK inhibitory activity (IC50) |
| Target Compound Data | IC50 = 240 nM (with S-3-aminopiperidine segment) |
| Comparator Or Baseline | Non-optimized hydrophilic segments (lower affinity/higher IC50) |
| Quantified Difference | Enhanced nanomolar potency through precise stereochemical alignment |
| Conditions | In vitro FAK enzyme activity assay |
Procuring the exact (S)-enantiomer is essential for achieving nanomolar potency in specific advanced oncology targets.
Beyond kinase inhibitors, the (S)-configuration is an emerging prerequisite for novel targeted protein degraders. In the synthesis of estrogen receptor (ER) PROTAC degraders such as ERD-1233, (S)-3-aminopiperidine derivatives are utilized to construct advanced cereblon (CRBN) ligands. The precise spatial orientation provided by the (S)-enantiomer allows for optimal ternary complex formation between the target protein and the E3 ligase, achieving DC50 (degradation concentration) values in the sub-nanomolar range (0.01-0.2 nM) [1]. Substituting with the (R)-enantiomer disrupts this complex geometry.
| Evidence Dimension | Protein degradation efficacy (DC50) |
| Target Compound Data | DC50 = 0.01-0.2 nM (using S-derived CRBN ligands) |
| Comparator Or Baseline | (R)-enantiomer or non-optimized ligands (disrupted ternary complex) |
| Quantified Difference | Sub-nanomolar degradation efficiency driven by (S)-stereochemistry |
| Conditions | In vitro targeted protein degradation assays |
For PROTAC development, selecting the (S)-enantiomer is non-negotiable for enabling the correct E3 ligase recruitment geometry.
The (S)-enantiomer is a critical building block for designing advanced cereblon (CRBN) ligands used in targeted protein degraders, where precise stereochemistry dictates degradation efficiency and ternary complex formation [1].
Utilized in the synthesis of diaminopyrimidine derivatives targeting Focal Adhesion Kinase, where the (S)-configuration enhances the hydrophilic interaction and overall kinase inhibitory activity to the nanomolar range [2].
Procured as a stable, high-purity starting material for high-throughput screening libraries, providing a reliable (S)-stereocenter without the handling, oxidation, or yield issues associated with the free base or racemic mixtures .